4-Bromo-1,2-difluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds, such as 4-Bromo-1,2-difluorobenzene, typically involves halogenation reactions. He-ping (2005) described a high-yield and low-cost method for synthesizing a related compound, 1-bromo-2,4-difluorobenzene, via the Schiemann reaction and bromination, achieving a purity of over 98% (He-ping, 2005). This method's high yield and purity underscore the efficiency of halogenation techniques in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of halogenated benzenes, including 4-Bromo-1,2-difluorobenzene, is characterized by the electron-withdrawing effects of the halogens, which influence the electronic distribution within the molecule. Schei et al. (1984) investigated the molecular structure of a similar compound, 1,2,4,5-tetrafluorobenzene, using electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry due to the influence of the halogen atoms (Schei, Almenningen, & Almlöf, 1984).
Chemical Reactions and Properties
4-Bromo-1,2-difluorobenzene participates in various chemical reactions, leveraging the reactivity of the bromine atom and the influence of the fluorine atoms on the aromatic ring's reactivity. For instance, Horio et al. (1996) studied the electrochemical fluorination of halobenzenes, highlighting the complex reaction mechanisms and the formation of various halogenated compounds, including difluorobenzenes (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Scientific Research Applications
Synthesis of Derivatives
4-Bromo-1,2-difluorobenzene serves as a precursor in various organic transformations. One significant application is in the synthesis of different derivatives, such as 1,2-Dibromobenzenes, through processes like regioselective bromination and ortho-metalation. These derivatives are crucial in further chemical syntheses, including the preparation of 1,2-dibromo-4-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene, which are valuable intermediates in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Economical Synthesis Methods
Researchers have explored cost-effective methods for synthesizing compounds like 1-bromo-2,4-difluorobenzene from m-phenylene diamine. These methods aim to achieve high yield and purity, highlighting the importance of economical synthesis in industrial and pharmaceutical applications (He-ping, 2005).
Organometallic Chemistry
In organometallic chemistry, 4-Bromo-1,2-difluorobenzene is used to demonstrate the effectiveness of modern methods. For example, it has been converted into various benzoic acids through processes like direct metalation and carboxylation. This showcases its versatility in creating compounds with potential applications in material science and pharmaceuticals (Schlosser & Heiss, 2003).
Photodissociation Studies
The compound's role in photodissociation studies is also significant. Researchers have investigated the C–Br photo-fragmentation of bromo-difluorobenzene derivatives using ab initio methods. These studies provide insights into the molecular dynamics and reaction mechanisms under ultraviolet light, which are critical in understanding photochemical processes (Borg, 2007).
Safety And Hazards
4-Bromo-1,2-difluorobenzene is considered hazardous. It is classified as having acute toxicity (oral and inhalation), being a skin irritant, causing serious eye damage/eye irritation, and having specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
properties
IUPAC Name |
4-bromo-1,2-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQPKONILWWJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188338 | |
Record name | 4-Bromo-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-difluorobenzene | |
CAS RN |
348-61-8 | |
Record name | 1-Bromo-3,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,2-difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 348-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1,2-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Difluorobromobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72M5VF2RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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